(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, commonly known as DMOCO-DAPC, is a compound that has been studied for its potential therapeutic applications. It is a pyrazole-based compound that has been synthesized through a multi-step process.
作用机制
DMOCO-DAPC has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DMOCO-DAPC binds to the DNA-binding domain of NF-κB and prevents it from binding to its target genes. This leads to a decrease in the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
DMOCO-DAPC has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. DMOCO-DAPC has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
DMOCO-DAPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. However, there are also limitations to using DMOCO-DAPC in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for DMOCO-DAPC research. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. DMOCO-DAPC may also have potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further studies are needed to fully understand the mechanism of action of DMOCO-DAPC and its potential applications in various diseases.
合成方法
DMOCO-DAPC is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,4-dimethoxychalcone. The chalcone is then reacted with hydrazine hydrate to form the corresponding pyrazole. The final step involves the reaction of the pyrazole with 4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene to form DMOCO-DAPC.
科学研究应用
DMOCO-DAPC has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. DMOCO-DAPC has been studied in vitro and in vivo, and has shown promising results in pre-clinical studies.
属性
产品名称 |
(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
---|---|
分子式 |
C19H19N3O4 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-11-4-6-13(17(23)8-11)15-10-16(22-21-15)19(24)20-14-7-5-12(25-2)9-18(14)26-3/h4-10,21-22H,1-3H3,(H,20,24)/b15-13- |
InChI 键 |
PKWDXKPVQLZOOX-SQFISAMPSA-N |
手性 SMILES |
CC1=CC(=O)/C(=C\2/C=C(NN2)C(=O)NC3=C(C=C(C=C3)OC)OC)/C=C1 |
SMILES |
CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=C(C=C3)OC)OC)C=C1 |
规范 SMILES |
CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=C(C=C3)OC)OC)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。